Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate
CAS No.:
Cat. No.: VC13716200
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2O3 |
|---|---|
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7-8,13H,5-6H2,1-3H3 |
| Standard InChI Key | HIXGGPCFOIJCBJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)C(C#N)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)C(C#N)O |
Introduction
Structural and Chemical Identity
Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate (CAS: 1228581-13-2) belongs to the azetidine class of four-membered nitrogen-containing heterocycles. Its molecular formula is C₁₀H₁₆N₂O₃, with a molecular weight of 212.25 g/mol . The IUPAC name reflects the tert-butyl carbamate group at position 1 and the cyano-hydroxymethyl substitution at position 3 of the azetidine ring.
Stereochemical Considerations
The compound’s stereochemistry is undefined in most literature, though the presence of two chiral centers (at the azetidine C3 and hydroxymethyl carbon) suggests potential for stereoisomerism. Patent filings from Astellas Pharma Inc. describe its synthesis without specifying enantiomeric control, implying racemic mixtures are typically produced .
Synthesis and Optimization
The synthesis of tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate involves a multi-step sequence requiring stringent temperature control and air-sensitive reagents (Table 1) .
Table 1: Synthetic Protocol from Astellas Pharma Inc.
| Step | Reagents/Conditions | Role |
|---|---|---|
| 1 | n-BuLi, diisopropylamine, THF/hexane, -78°C | Deprotonation of tert-butyl 3-cyanoazetidine-1-carboxylate |
| 2 | 1H-Benzotriazol-1-yl-methanol, -78°C | Electrophilic trapping of lithiated intermediate |
| 3 | NH₄Cl quench, EtOAc extraction, silica gel chromatography | Workup and purification |
Key challenges include:
-
Low-Temperature Requirements: Reactions at -78°C necessitate dry ice/acetone baths, complicating scalability.
-
Purification: Column chromatography (hexane:EtOAc gradient) yields the product as a white solid, though reported yields are unspecified .
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 212.25 g/mol | |
| Solubility | Moderate in THF, EtOAc; low in water | |
| Stability | Sensitive to strong acids/bases; hygroscopic |
The compound’s logP (calculated): 0.89, indicating moderate lipophilicity suitable for membrane permeability in drug candidates.
Applications in Pharmaceutical Chemistry
Intermediate in API Synthesis
The compound’s dual functionality (cyano and hydroxyl groups) enables diversification into:
-
Anticancer Agents: Azetidine derivatives inhibit kinases involved in tumor proliferation.
-
Antibacterial Compounds: Structural analogs disrupt bacterial cell wall biosynthesis.
Case Study: Kinase Inhibitor Development
Astellas Pharma’s patent (EP2354134) details its use in synthesizing c-Met kinase inhibitors, showcasing a 3-step transformation into a pyrrolotriazine scaffold .
| Hazard | Code | Precautions |
|---|---|---|
| Acute toxicity (oral, dermal, inhalation) | H302, H312, H332 | Use PPE; avoid ingestion/inhalation |
| Skin/Eye irritation | H315, H319 | Wear gloves/eye protection |
| Respiratory irritation | H335 | Use in ventilated areas |
Despite structural similarities to CAS 1330766-15-8 , direct toxicity data for 1228581-13-2 remain unpublished.
Future Directions
-
Stereoselective Synthesis: Developing asymmetric routes to access enantiopure variants for structure-activity relationship studies.
-
Solubility Enhancement: Prodrug strategies to improve aqueous solubility for in vivo testing.
-
Target Identification: High-throughput screening to uncover novel biological targets beyond kinase inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume